2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one
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Overview
Description
2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives.
Coupling with the Phenyl Group: The phenyl group can be attached via Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its optical properties and potential use in fluorescence imaging.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It can inhibit enzymes such as Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is involved in oncogenic cell-signaling pathways.
Pathways Involved: The inhibition of SHP1 can disrupt cell signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,4-thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar inhibitory activities against SHP1.
Piperidine Derivatives: Compounds with piperidine rings that exhibit similar pharmacological properties.
Properties
IUPAC Name |
2-phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-15(13-6-4-3-5-7-13)16(21)20-10-8-14(9-11-20)22-17-19-18-12-23-17/h3-7,12,14-15H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKAMGQZOODCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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